molecular formula C26H27NO4 B11517705 ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11517705
M. Wt: 417.5 g/mol
InChI Key: VVWGGKJJRFJQMM-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:

    Formation of the Indole Core: Starting with a suitable precursor, such as 2-methyl-1H-indole-3-carboxylate, the indole core is formed through cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation reactions.

    Attachment of the Ethylphenoxyethyl Group: This step involves the reaction of the indole derivative with 4-ethylphenol and an appropriate alkylating agent to introduce the ethylphenoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The ethylphenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation . The hydroxy and ethylphenoxyethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the ethylphenoxyethyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C26H27NO4/c1-4-18-10-12-19(13-11-18)31-15-14-27-17(3)24(26(29)30-5-2)22-16-23(28)20-8-6-7-9-21(20)25(22)27/h6-13,16,28H,4-5,14-15H2,1-3H3

InChI Key

VVWGGKJJRFJQMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OCC)C

Origin of Product

United States

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